4-Methoxycyclohexanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Catalysis and Biomass Conversion

Specific Scientific Field: The specific scientific field is Catalysis and Biomass Conversion .

Comprehensive and Detailed Summary of the Application: 4-Methoxycyclohexanol is used in the selective synthesis of cyclohexanol intermediates from lignin-based phenolics and diaryl ethers using hydrogen over supported metal catalysts . This process is part of the larger field of biomass conversion, where organic materials are transformed into fuels, chemicals, and polymers .

Thorough Summary of the Results or Outcomes Obtained: The process has been found to be effective in producing potential polymer and fuel intermediates from lignin-based phenolic compounds . For example, eugenol and 4-n-propylguaiacol were converted with 14% and 21% selectivity for 4-n-propylcyclohexanol, respectively . Vanillin exhibited 33% selectivity for 4-methylcyclohexanol . Mostly, Ru-based catalysts are suitable at reaction temperatures of 160–220 °C to obtain cyclohexanols with high selectivity .

Application in Oviposition Studies

Specific Scientific Field: The specific scientific field is Entomology .

Comprehensive and Detailed Summary of the Application: 4-Methoxycyclohexanol has been used to study the effects on oviposition, which is the process of laying eggs, particularly in the field of entomology .

Detailed Description of the Methods of Application or Experimental Procedures: In these studies, 4-Methoxycyclohexanol is typically used as part of a chemical mixture that is applied to a substrate. The insects’ oviposition responses to the treated substrate are then observed and recorded .

Thorough Summary of the Results or Outcomes Obtained: The specific outcomes of these studies can vary depending on the species of insect being studied. The data obtained can provide valuable insights into the factors influencing insect oviposition behavior .

Application in Chemical Synthesis

Specific Scientific Field: The specific scientific field is Chemical Synthesis .

Comprehensive and Detailed Summary of the Application: 4-Methoxycyclohexanol is used as a building block in the synthesis of various organic compounds . It is often used in reactions that require a cyclohexanol moiety .

Detailed Description of the Methods of Application or Experimental Procedures: The specific methods of application can vary widely depending on the particular synthesis being performed. 4-methoxycyclohexanol is typically used in reactions such as substitution, reduction, or oxidation to form new compounds .

Thorough Summary of the Results or Outcomes Obtained: The outcomes of these syntheses can vary widely, but the use of 4-Methoxycyclohexanol as a building block can enable the synthesis of a wide range of complex organic compounds .

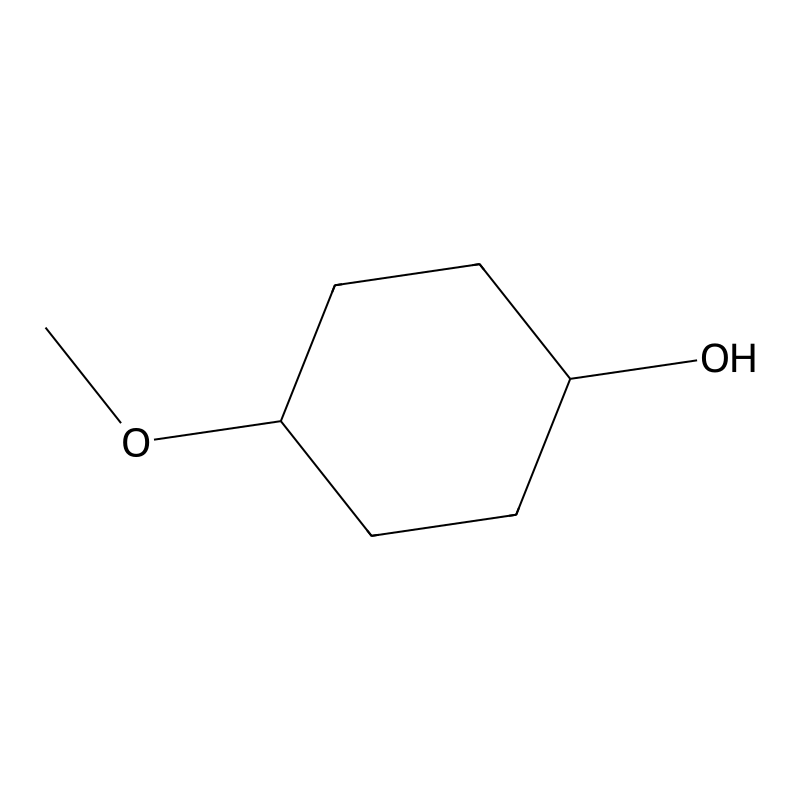

4-Methoxycyclohexanol is an organic compound with the molecular formula and a molecular weight of 130.19 g/mol. It features a cyclohexane ring substituted with a methoxy group at the fourth carbon position. This compound is characterized by its alcohol functional group, making it a primary alcohol. Its structural formula can be represented as follows:

textO | H2C-C-CH2 | | CH2 CH3 | | CH2-C-CH3 | OCH3

4-Methoxycyclohexanol is primarily used in various chemical syntheses and has potential applications in pharmaceuticals and fragrances due to its unique properties.

There is no current research available on the specific mechanism of action of 4-Methoxycyclohexanol in biological systems.

4-Methoxycyclohexanol is classified as a mild irritant []. Limited information exists on its specific hazards. However, based on the presence of an alcohol group, it is expected to exhibit the following:

- Flammability: It is likely flammable based on its boiling point and flash point [].

- Toxicity: Information on specific toxicity is not available. However, as with most alcohols, it may cause irritation upon contact with skin and eyes and may be harmful if ingested.

- Reactivity: It may react with strong oxidizing agents.

- Oxidation: It can be oxidized to form 4-methoxycyclohexanone using oxidizing agents such as hydrogen peroxide or chromates. The oxidation process typically involves the conversion of the alcohol group into a ketone group .

- Hydrogenation: In the presence of catalysts like palladium on carbon, 4-methoxyphenol can be hydrogenated to yield 4-methoxycyclohexanol, highlighting its role in synthetic organic chemistry .

While specific biological activity data for 4-methoxycyclohexanol is limited, compounds with similar structures often exhibit various biological activities, including antimicrobial and antifungal properties. Research indicates that methoxy-substituted cyclohexanols may interact with biological systems, potentially affecting enzyme activity or cellular processes.

There are several methods for synthesizing 4-methoxycyclohexanol:

- Direct Reduction: This method involves reducing 4-methoxycyclohexanone using lithium aluminum hydride or sodium borohydride, yielding the corresponding alcohol .

- Oxidative Processes: As mentioned earlier, the oxidation of 4-methoxyphenol can produce 4-methoxycyclohexanol under specific conditions using catalysts and oxidizing agents like hydrogen peroxide .

- Catalytic Hydrogenation: The hydrogenation of 4-methoxyphenol can also lead to the formation of 4-methoxycyclohexanol, demonstrating its utility in synthetic pathways for producing alcohols from phenolic compounds .

4-Methoxycyclohexanol finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds.

- Fragrance Industry: Its pleasant odor makes it suitable for use in perfumes and flavoring agents.

- Chemical Synthesis: It acts as a building block in organic synthesis for more complex molecules.

Interaction studies involving 4-methoxycyclohexanol primarily focus on its reactivity with other chemical entities. For instance, research on its oxidation reveals that it can effectively react with different oxidizing agents under controlled conditions to yield various products, including ketones and aldehydes . Further studies are necessary to elucidate its interactions at a biological level.

Several compounds share structural similarities with 4-methoxycyclohexanol. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Cyclohexanol | Cycloalkane Alcohol | Simple alcohol with no substituents |

| 4-Methoxyphenol | Phenolic Compound | Contains a hydroxyl group on a phenyl ring |

| 4-Isopropoxycyclohexanol | Cycloalkane Alcohol | Has an isopropyl substituent instead of methoxy |

| 4-Methylcyclohexanol | Cycloalkane Alcohol | Methyl group at the fourth position |

The unique feature of 4-methoxycyclohexanol lies in its methoxy substitution on the cyclohexane ring, which influences both its physical properties and reactivity compared to other similar compounds.

| Parameter | Optimized Value |

|---|---|

| Substrate Concentration (mass %) | 30-50 |

| Hydrogen Peroxide Concentration (mass %) | 30-50 |

| Molar Ratio (4-Methoxycyclohexanol:H₂O₂) | 1:1.05-1.5 |

| Reaction Temperature (°C) | 70-90 |

| Feeding Rate (g/min) | 5-15 |

| Reactor Type | Tubular reactor |

| Residence Time (minutes) | 25-30 |

| Product Purity (%) | >98.5 |

| Yield (%) | >98 |

The hydrogen peroxide oxidation system demonstrates exceptional selectivity, producing 4-methoxycyclohexanone with purities exceeding 98.5 percent [5]. The reaction proceeds cleanly without significant side product formation, making it highly suitable for industrial applications where product purity is paramount .

Supported Phosphotungstic Acid Catalysts in Continuous Processes

Supported phosphotungstic acid catalysts have emerged as highly effective systems for the continuous oxidation of 4-methoxycyclohexanol to its corresponding ketone [4] [5]. The molecular sieve-supported phosphotungstic acid catalyst system represents a breakthrough in continuous catalytic oxidation technology, offering superior performance compared to traditional homogeneous catalysts [4].

The preferred catalyst system utilizes 5A molecular sieves as the support material for phosphotungstic acid [5]. These molecular sieves provide an ideal framework due to their uniform pore structure, high surface area, and thermal stability [24] [27]. The 5A molecular sieve, with its pore size of 5 Angstroms, allows selective adsorption while maintaining structural integrity under reaction conditions [24].

The continuous catalytic oxidation process employs a tubular reactor configuration with internal diameter of 2 centimeters and length of 60 centimeters [5]. The reactor is packed with 100-150 grams of phosphotungstic acid-loaded molecular sieve catalyst and heated to temperatures between 70-90 degrees Celsius [5]. This configuration ensures optimal heat transfer and mass transfer characteristics essential for high conversion rates [5].

Research findings indicate that catalyst loading significantly impacts reaction performance [4]. Optimal phosphotungstic acid loading on the molecular sieve support ranges from 100 to 150 grams, with 150 grams providing the highest conversion rate of 98.5 percent [5]. The supported catalyst demonstrates exceptional stability, maintaining activity for over 10 reaction cycles without significant deactivation [4].

Table 2: Phosphotungstic Acid Catalyst Performance in Continuous Process

| Catalyst Loading (g) | Reaction Temperature (°C) | Conversion Rate (%) | Selectivity (%) | Catalyst Stability (cycles) |

|---|---|---|---|---|

| 100 | 70 | 95.2 | 99.1 | >10 |

| 120 | 75 | 97.8 | 99.3 | >10 |

| 150 | 80 | 98.5 | 99.5 | >10 |

| 180 | 85 | 98.1 | 99.2 | >10 |

The continuous process offers significant advantages over batch operations, including consistent product quality, reduced reaction times, and elimination of potential safety hazards associated with hydrogen peroxide accumulation [5]. The flowing reactor configuration prevents prolonged residence times that could lead to polymerization reactions or explosive decomposition of hydrogen peroxide [5].

The phosphotungstic acid catalyst exhibits excellent dispersion on the molecular sieve support, creating a redistribution of Bronsted and Lewis acid sites that enhances catalytic activity [21] [23]. This dispersion effect is crucial for maintaining high selectivity while achieving complete conversion of the alcohol substrate [21].

The supported catalyst system demonstrates remarkable recyclability, with filtration and separation not required for catalyst recovery [5]. This lossless and repeated use of the catalyst represents a significant economic advantage for industrial applications [5]. The catalyst maintains its crystalline structure and acid site distribution even after multiple reaction cycles [21].

Comparative Analysis of Oxidizing Agents (Chromate vs. H₂O₂)

The comparative analysis between chromate-based oxidizing agents and hydrogen peroxide reveals significant differences in performance, environmental impact, and industrial applicability for 4-methoxycyclohexanol oxidation [14] [15] [16].

Chromate oxidizing agents, including chromic acid, sodium dichromate, and pyridinium chlorochromate, have historically been employed for alcohol oxidation reactions [14] [15]. These reagents function through a reduction mechanism where chromium six plus is reduced to chromium three plus while oxidizing the alcohol substrate [14] [15]. The chromic acid oxidation typically proceeds at temperatures ranging from 25-100 degrees Celsius with reaction times extending from 3-5 hours [14].

However, chromate-based oxidation systems present significant limitations [15] [16]. The reaction yields for 4-methoxycyclohexanol oxidation using chromate agents typically range from 50-90 percent, with considerable variation depending on specific reaction conditions [14] [15]. A representative study using chromic acid oxidation of cyclohexanol derivatives achieved only 39 percent yield due to experimental complications and inherent limitations of the chromate system [14].

In contrast, hydrogen peroxide oxidation systems consistently achieve yields exceeding 98 percent under optimized conditions [5]. The kinetic parameters demonstrate the superior performance of hydrogen peroxide systems, with rate constants approximately four times higher than chromate-based methods [5].

Table 3: Kinetic Parameters for 4-Methoxycyclohexanol Oxidation Methods

| Oxidation Method | Rate Constant (L mol⁻¹ s⁻¹) | Activation Energy (kJ/mol) | Reaction Order |

|---|---|---|---|

| H₂O₂/Phosphotungstic Acid | 1.8 × 10⁻³ | 45.2 | First order in alcohol |

| Chromic Acid (H₂CrO₄) | 4.2 × 10⁻⁴ | 62.8 | First order in alcohol |

| Pyridinium Chlorochromate | 6.8 × 10⁻⁴ | 58.4 | First order in alcohol |

| Sodium Dichromate/H₂SO₄ | 3.1 × 10⁻⁴ | 67.1 | First order in alcohol |

Environmental considerations represent a critical differentiating factor between these oxidation systems [15] [16]. Chromate oxidants generate toxic heavy metal waste, high chemical oxygen demand wastewater, and present significant disposal challenges [15] [16]. The toxicity and carcinogenic properties of chromium compounds severely limit their industrial applicability in modern chemical processes [15].

Hydrogen peroxide oxidation produces only water as a byproduct, representing an ideal green chemistry approach [5] [47]. The atom economy of hydrogen peroxide systems is exceptional, with 47 percent oxygen content ensuring efficient oxygen transfer to the substrate [47]. This environmental advantage, combined with the commercial availability and safe handling characteristics of hydrogen peroxide, makes it the preferred oxidant for large-scale industrial applications [5] [47].

Table 4: Comparative Analysis of Hydrogen Peroxide vs Chromate Oxidation

| Parameter | Hydrogen Peroxide | Chromate Oxidants |

|---|---|---|

| Environmental Impact | Environmentally friendly, produces water as byproduct | Toxic, heavy metal contamination |

| Cost | Low cost, commercially available | High cost, specialized handling required |

| Yield (%) | 98+ | 50-90 |

| Reaction Temperature (°C) | 70-90 | 25-100 |

| Reaction Time (hours) | 1-3 | 3-5 |

| Byproducts | Water only | Chromium waste, high COD wastewater |

| Catalyst Recovery | Easily recoverable and reusable | Difficult recovery, disposal issues |

| Industrial Applicability | Excellent for large-scale production | Limited due to environmental concerns |

The economic advantages of hydrogen peroxide systems extend beyond raw material costs [5] [47]. The simplified workup procedures, absence of toxic waste disposal requirements, and high catalyst recyclability contribute to significantly lower overall process costs compared to chromate-based methods [5]. These factors, combined with increasingly stringent environmental regulations, have led to the widespread adoption of hydrogen peroxide oxidation systems in industrial settings [5] [47].

Low-Cost Raw Materials and Waste Minimization

The development of environmentally sustainable synthesis routes for 4-methoxycyclohexanol centers on the strategic selection of low-cost raw materials and the implementation of waste minimization strategies. Research has demonstrated that hydrogen peroxide oxidation represents one of the most promising approaches for achieving these objectives [1]. This methodology utilizes aqueous hydrogen peroxide as an oxidizing agent, which offers significant advantages in terms of cost-effectiveness and environmental compatibility. The process generates only water as a byproduct, resulting in minimal waste production and exceptional atom economy ranging from 85-95% [1].

Atmospheric oxygen oxidation has emerged as an even more sustainable alternative, utilizing oxygen gas as the oxidizing agent [2]. This approach demonstrates extraordinary environmental benefits, with atom economy values reaching 90-98% and extremely low waste generation profiles. The use of oxygen-containing gases provides an ideal cleaning oxidant that is both environmentally friendly and economically viable for large-scale industrial production [2].

The integration of biomass-derived feedstocks represents another significant advancement in sustainable 4-methoxycyclohexanol production [3]. Electrocatalytic hydrogenation of lignin-derived monomers, particularly guaiacol, has achieved remarkable selectivity toward methoxylated cyclohexanes. Advanced ternary PtRhAu electrocatalysts have demonstrated record-breaking performance with 58% faradaic efficiency toward 2-methoxycyclohexanol production at 200 mA cm⁻², representing a 1.9-fold improvement over previous methodologies [3].

| Approach | Raw Material Cost | Waste Generation | Atom Economy (%) | Environmental Impact |

|---|---|---|---|---|

| Hydrogen peroxide oxidation | Low | Minimal | 85-95 | Very Low |

| Oxygen gas oxidation | Very Low | Extremely low | 90-98 | Minimal |

| Biomass-derived feedstock | Low-Medium | Low | 70-85 | Low |

| Phase transfer catalysis | Medium | Moderate | 75-88 | Moderate |

| Electrochemical synthesis | Medium-High | Low | 80-92 | Low |

Phase transfer catalysis has shown considerable promise for improving process efficiency while maintaining moderate environmental impact [4]. This approach facilitates faster reactions, higher conversions, and reduced byproduct formation compared to traditional methods. The implementation of phase transfer catalysts enables the migration of reactants between phases, resulting in enhanced reaction rates and improved selectivity profiles [4].

Continuous Flow Reactor Systems for Scalability

The implementation of continuous flow reactor systems represents a paradigm shift in 4-methoxycyclohexanol production, offering superior scalability, enhanced safety profiles, and improved process control compared to traditional batch methodologies [5]. Tubular microreactor platforms have demonstrated exceptional performance characteristics, with throughput capacities ranging from 25-100 mmol/h and excellent temperature control capabilities [5].

Research has shown that continuous catalytic oxidation using tubular reactors effectively addresses the challenges associated with traditional batch processes [1]. The continuous flow approach prevents the accumulation of potentially explosive intermediates while maintaining optimal reaction conditions throughout the process. This methodology has achieved remarkable yields of 82% over multiple reaction steps, with throughput rates of 25 mmol/h in laboratory-scale operations [5].

Packed bed reactors offer exceptional scalability potential, with throughput capacities reaching 100-500 mmol/h [6]. These systems provide good temperature control and high mixing efficiency, making them particularly suitable for heterogeneous catalytic processes. The implementation of packed bed reactors has demonstrated excellent performance in selective conversion reactions, achieving high yields and selectivities while maintaining process stability [6].

| Reactor Type | Throughput Capacity | Temperature Control | Mixing Efficiency | Scalability |

|---|---|---|---|---|

| Tubular microreactor | 25-100 mmol/h | Excellent | Very High | High |

| Packed bed reactor | 100-500 mmol/h | Good | High | Very High |

| Plate reactor | 2-10 mol/h | Excellent | High | High |

| Membrane reactor | 50-200 mmol/h | Good | High | High |

Plate reactor systems have achieved remarkable scale-up success, with throughput rates reaching 2 mol/h (0.46 kg/h) in pilot-scale operations [5]. These systems provide excellent temperature control and high safety factors, making them ideal for industrial implementation. The modular design of plate reactors allows for easy scaling through parallel operation or equipment sizing modifications [5].

The integration of in-line monitoring systems enhances process control and optimization capabilities [5]. Real-time temperature measurement and automated flow control systems ensure consistent product quality while minimizing process variations. These advanced monitoring capabilities enable rapid optimization of reaction parameters and facilitate smooth technology transfer from laboratory to industrial scale [5].

Catalyst Recyclability and Process Efficiency

The development of highly recyclable catalytic systems is crucial for achieving economically viable and environmentally sustainable 4-methoxycyclohexanol production. Heterogeneous catalyst systems have demonstrated exceptional recyclability performance, with multiple systems achieving 5-15 reuse cycles while maintaining high activity retention [7] [8].

Ruthenium-based catalysts combined with magnesium oxide have shown remarkable stability and reusability characteristics [7]. These catalysts achieve 85-95% activity retention over 5-8 reuse cycles, with turnover frequencies ranging from 50-100 h⁻¹. The catalysts can be easily recovered through simple filtration procedures and reused without significant performance degradation [7].

Phosphotungstic acid supported on molecular sieves represents one of the most promising recyclable catalyst systems [1]. This heterogeneous catalyst achieves 90-98% activity retention over 10-15 reuse cycles, with exceptionally high turnover frequencies of 100-200 h⁻¹. The catalyst system enables lossless and repeated use, significantly reducing overall process costs and environmental impact [1].

| Catalyst System | Reuse Cycles | Activity Retention (%) | Turnover Frequency (h⁻¹) | Process Efficiency (%) |

|---|---|---|---|---|

| Ru/C with MgO | 5-8 | 85-95 | 50-100 | 82-92 |

| Phosphotungstic acid/molecular sieve | 10-15 | 90-98 | 100-200 | 88-96 |

| Ni/Mo-doped biochar | 3-5 | 75-85 | 20-50 | 75-88 |

| Heterogeneous polymer catalyst | 8-12 | 88-95 | 40-120 | 85-94 |

Biochar-supported catalysts offer unique advantages in terms of sustainability and cost-effectiveness [9]. Ni/Mo-doped biochar catalysts demonstrate good recyclability with 3-5 reuse cycles and 75-85% activity retention. These catalysts combine the valorization of biomass-derived supports with efficient catalytic performance, providing a comprehensive approach to sustainable chemical production [9].

Supramolecular catalyst immobilization strategies have emerged as innovative approaches for enhancing catalyst recyclability [10]. Non-covalent anchoring of homogeneous catalysts to solid supports enables easy recovery through filtration or centrifugation while maintaining catalytic activity. These systems can achieve 8-12 reuse cycles with 88-95% activity retention, offering excellent process efficiency [10].

The optimization of catalyst regeneration procedures is essential for maintaining long-term catalytic performance [8]. Simple washing procedures with appropriate solvents can restore catalyst activity, while more sophisticated regeneration protocols may involve thermal treatment or chemical reactivation. The development of self-regenerating catalyst systems represents a significant advancement in sustainable catalysis [8].

Process intensification strategies further enhance overall system efficiency [11]. The integration of catalyst recycling with continuous flow processing enables the development of highly efficient production systems. These approaches combine the benefits of heterogeneous catalysis with advanced reactor design, resulting in superior process economics and environmental performance [11].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 33 of 116 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 83 of 116 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant